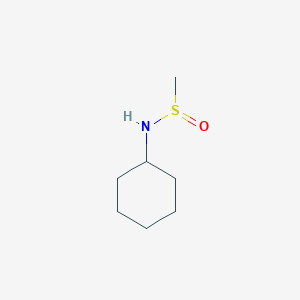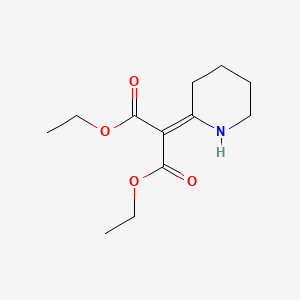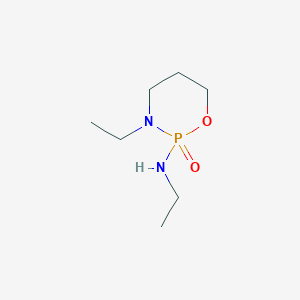![molecular formula C8H7N3O B14643517 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine CAS No. 53902-97-9](/img/structure/B14643517.png)
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the second position and a nitroso group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitroso-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), electrophiles; conditions: often in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2-Methyl-3-nitropyrazolo[1,5-a]pyridine.
Reduction: 2-Methyl-3-aminopyrazolo[1,5-a]pyridine.
Substitution: Various halogenated derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
- 2-Methyl-3-nitropyrazolo[1,5-a]pyridine
- 2-Methyl-3-aminopyrazolo[1,5-a]pyridine
- 2-Methylpyrazolo[1,5-a]pyridine
Comparison: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activity. Compared to its nitro and amino analogs, the nitroso derivative can undergo specific redox reactions and form covalent bonds with nucleophiles. This makes it a valuable compound for studying redox biology and developing targeted therapeutics .
Propiedades
Número CAS |
53902-97-9 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-methyl-3-nitrosopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7N3O/c1-6-8(10-12)7-4-2-3-5-11(7)9-6/h2-5H,1H3 |
Clave InChI |
DFOYLISIMDDJHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CC=CC2=C1N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)










